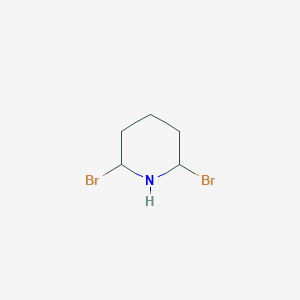

2,6-Dibromopiperidine

CAS No.: 916792-59-1

Cat. No.: VC20429755

Molecular Formula: C5H9Br2N

Molecular Weight: 242.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916792-59-1 |

|---|---|

| Molecular Formula | C5H9Br2N |

| Molecular Weight | 242.94 g/mol |

| IUPAC Name | 2,6-dibromopiperidine |

| Standard InChI | InChI=1S/C5H9Br2N/c6-4-2-1-3-5(7)8-4/h4-5,8H,1-3H2 |

| Standard InChI Key | KUJVSBNVZUZOMF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC(C1)Br)Br |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

2,6-Dibromopyridine (C₅H₃Br₂N) features a pyridine core with bromine atoms at positions 2 and 6, creating a symmetric substitution pattern. The nitrogen atom at position 1 introduces basicity (pKa ≈ 1.3 for pyridine derivatives) while the bromine substituents enhance molecular polarity and reactivity toward metal-mediated transformations .

Thermal and Spectral Properties

The compound exhibits distinct phase transition characteristics:

Spectroscopic features include characteristic Raman shifts at 1175 cm⁻¹ (C-Br stretching) and 1369 cm⁻¹ (CC/CN vibrations), which show enhancement in surface-enhanced Raman spectroscopy (SERS) studies .

Synthetic Methodologies

Halogen Exchange Reaction

The primary synthesis route involves bromination of 2,6-dichloropyridine through nucleophilic aromatic substitution:

Procedure

7.4 g (0.05 mol) 2,6-dichloropyridine

100 mL anhydrous acetic acid

HBr gas, 110°C, 9 h

→ 10.9 g 2,6-dibromopyridine (92% yield)

This method achieves complete chlorine-bromine exchange under acidic conditions, with the reaction progress monitored by TLC. The product precipitates upon ice quenching and is purified through recrystallization from ethanol/water mixtures .

Reactivity and Functionalization

Palladium-Catalyzed Cross-Coupling

The compound demonstrates exceptional reactivity in Suzuki-Miyaura couplings:

-

Conditions: Pd(OAc)₂ (0.1 mol%), NHC ligand, H₂O/MeCN (1:1), 25°C

-

Selectivity: Monosubstitution at position 4 achieves >85% yield

-

Scope: Compatible with aryl boronic acids bearing electron-donating and withdrawing groups

Friedel-Crafts Acylation

AlCl₃-mediated reactions with acyl chlorides proceed via a unique mechanism:

-

Trisubstituted alkenes → Allylketones (β-H present)

-

Monosubstituted alkenes → Vinylketones (β-H absent)

-

Reaction scope includes aromatic and aliphatic acyl chlorides

Industrial and Research Applications

Coordination Chemistry

As a tridentate ligand, 2,6-dibromopyridine facilitates the assembly of:

-

Macrocyclic terpyridine complexes for photovoltaic applications

-

Transition metal catalysts for asymmetric hydrogenation

Pharmaceutical Intermediates

Key synthetic roles in drug development include:

-

Precursor for L-739,010 (5-lipoxygenase inhibitor)

-

Building block for HIV protease inhibitors

Materials Science

Recent advances utilize its derivatization for:

-

Conducting polymers with tailored band gaps

-

Metal-organic frameworks (MOFs) for gas storage

-

Nonlinear optical materials with enhanced hyperpolarizabilities

| Parameter | Specification |

|---|---|

| UN Number | 2811 |

| ADR Class | 6.1 II |

| Hazard Statements | H315-H319-H335 |

| Storage Conditions | Ambient, desiccated |

Exposure Mitigation

-

PPE Requirements: Nitrile gloves, chemical goggles, fume hood use

-

Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃

Spectroscopic Characterization

Advanced analytical data for quality control:

¹H NMR (400 MHz, CDCl₃)

δ 8.21 (d, J = 7.8 Hz, 1H, H-4)

δ 7.72 (t, J = 7.8 Hz, 2H, H-3/H-5)

¹³C NMR (101 MHz, CDCl₃)

δ 150.2 (C-2/C-6)

δ 139.4 (C-4)

δ 123.7 (C-3/C-5)

HRMS (ESI-TOF)

Calculated for C₅H₃Br₂N⁺ [M+H]⁺: 235.8674

Found: 235.8671

Environmental Fate and Ecotoxicity

Ecotoxicological Profile

| Species | LC₅₀ (96h) | Endpoint |

|---|---|---|

| Daphnia magna | 12 mg/L | Immobilization |

| Pseudokirchneriella subcapitata | 8.7 mg/L | Growth inhibition |

Regulatory Compliance

Global Regulations

-

REACH: Pre-registered (EC 210-926-9)

-

TSCA: Listed on Inventory

-

China IECSC: Approved under REACH-like system

Transportation Requirements

| Region | Packaging Group | Special Provisions |

|---|---|---|

| IATA | II | 959 |

| IMDG | II | - |

| ADR/RID | II | - |

Recent Research Developments (2023–2025)

Catalytic Innovations

-

Development of continuous flow systems for Heck couplings using immobilized Pd nanoparticles (TON > 10⁵)

-

Photoinduced C-H activation protocols enabling metal-free arylation

Medicinal Chemistry Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume